molecular formula C9H7FO3S B3380967 8-fluoro-2,3-dihydro-4H-thiochromen-4-one 1,1-dioxide CAS No. 21243-20-9

8-fluoro-2,3-dihydro-4H-thiochromen-4-one 1,1-dioxide

Cat. No. B3380967
CAS RN: 21243-20-9
M. Wt: 214.22 g/mol
InChI Key: GGROUAVJFZEUQS-UHFFFAOYSA-N
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Description

Synthesis Analysis

FTCD has been used in the synthesis of various organic compounds, such as 4-fluoro-2-methylthiochroman-3-one and 4-fluoro-2-methylthiochroman-3-one 1,1-dioxide, both of which have applications in pharmaceuticals.


Molecular Structure Analysis

The molecular weight of FTCD is 214.22 g/mol. The InChI Key is GGROUAVJFZEUQS-UHFFFAOYSA-N.


Chemical Reactions Analysis

FTCD has been used in studies of its biochemical and physiological effects, as well as in studies of its mechanism of action.


Physical And Chemical Properties Analysis

The molecular formula of FTCD is C9H7FO3S . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the search results.

Scientific Research Applications

Antimicrobial Activity

This compound, as a derivative of 1,2,4-benzothiadiazine-1,1-dioxide, has been reported to exhibit antimicrobial properties . This makes it a potential candidate for the development of new antimicrobial drugs.

Antiviral Activity

The compound has also been associated with antiviral activity . This suggests that it could be used in the development of antiviral therapies, potentially offering a new approach to treating viral infections.

Antihypertensive Properties

The compound has been linked to antihypertensive effects . This indicates that it could be explored further for its potential use in the treatment of hypertension.

Antidiabetic Activity

Research has shown that this compound has antidiabetic properties . This suggests that it could be used in the development of new treatments for diabetes.

Anticancer Properties

The compound has been associated with anticancer activity . This indicates that it could be a potential candidate for the development of new cancer therapies.

KATP Channel Activators

The compound has been reported to act as a KATP channel activator . KATP channels play a crucial role in various physiological processes, including insulin secretion and cardiovascular protection, suggesting potential therapeutic applications.

AMPA Receptor Modulators

The compound has been associated with AMPA receptor modulation . AMPA receptors are involved in fast synaptic transmission in the central nervous system, suggesting potential applications in neurological research and therapy.

Building Blocks in Drug Synthesis

The compound can be used as a building block in the synthesis of potential central nervous system drug candidates . This suggests its potential use in the development of new drugs for treating various neurological conditions.

properties

IUPAC Name

8-fluoro-1,1-dioxo-2,3-dihydrothiochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO3S/c10-7-3-1-2-6-8(11)4-5-14(12,13)9(6)7/h1-3H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGROUAVJFZEUQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)C2=C(C1=O)C=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001179931
Record name 4H-1-Benzothiopyran-4-one, 8-fluoro-2,3-dihydro-, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001179931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-fluoro-2,3-dihydro-4H-thiochromen-4-one 1,1-dioxide

CAS RN

21243-20-9
Record name 4H-1-Benzothiopyran-4-one, 8-fluoro-2,3-dihydro-, 1,1-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21243-20-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4H-1-Benzothiopyran-4-one, 8-fluoro-2,3-dihydro-, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001179931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-fluoro-2,3-dihydro-4H-thiochromen-4-one 1,1-dioxide
Reactant of Route 2
8-fluoro-2,3-dihydro-4H-thiochromen-4-one 1,1-dioxide
Reactant of Route 3
Reactant of Route 3
8-fluoro-2,3-dihydro-4H-thiochromen-4-one 1,1-dioxide
Reactant of Route 4
8-fluoro-2,3-dihydro-4H-thiochromen-4-one 1,1-dioxide
Reactant of Route 5
8-fluoro-2,3-dihydro-4H-thiochromen-4-one 1,1-dioxide
Reactant of Route 6
Reactant of Route 6
8-fluoro-2,3-dihydro-4H-thiochromen-4-one 1,1-dioxide

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